Methyl 3-(bromomethyl)-6-methylpyridine-2-carboxylate
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Overview
Description
Methyl 3-(bromomethyl)-6-methylpyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromomethyl group attached to the third carbon of the pyridine ring, a methyl group at the sixth position, and a carboxylate ester group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-6-methylpyridine-2-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of Methyl 6-methylpyridine-2-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)-6-methylpyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: The major product is Methyl 3-(carboxymethyl)-6-methylpyridine-2-carboxylate.
Reduction: The major product is Methyl 3-(hydroxymethyl)-6-methylpyridine-2-carboxylate.
Scientific Research Applications
Methyl 3-(bromomethyl)-6-methylpyridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(bromomethyl)-6-methylpyridine-2-carboxylate depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(chloromethyl)-6-methylpyridine-2-carboxylate
- Methyl 3-(iodomethyl)-6-methylpyridine-2-carboxylate
- Methyl 3-(hydroxymethyl)-6-methylpyridine-2-carboxylate
Uniqueness
Methyl 3-(bromomethyl)-6-methylpyridine-2-carboxylate is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs. The bromine atom provides a good balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H10BrNO2 |
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Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 3-(bromomethyl)-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10BrNO2/c1-6-3-4-7(5-10)8(11-6)9(12)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
FFKWGRLLBPHRGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)CBr)C(=O)OC |
Origin of Product |
United States |
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